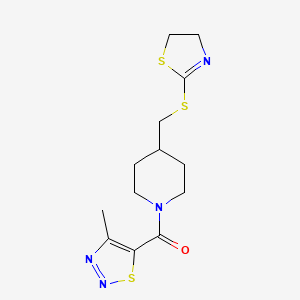

![molecular formula C11H9BrClN3OS B2843990 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide CAS No. 391862-87-6](/img/structure/B2843990.png)

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

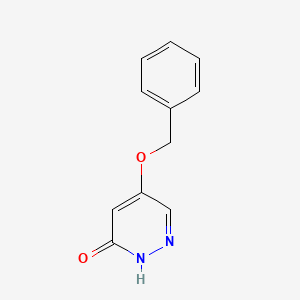

The compound “N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide” is a complex organic molecule that contains several functional groups, including a bromophenyl group, a thiadiazole ring, and a chloropropanamide moiety .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom . The bromophenyl group would add significant bulk to the molecule, and the chloropropanamide group would introduce additional polarity .Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide” could potentially undergo a variety of chemical reactions. The bromine atom on the phenyl ring, for example, could be replaced via nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl and chloropropanamide groups would likely make the compound relatively polar, which could affect its solubility in different solvents .Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide and similar compounds have been explored for their potential in photodynamic therapy (PDT) for cancer treatment. A study on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with thiadiazole moieties revealed their significant singlet oxygen quantum yield, which is crucial for the effectiveness of PDT. These compounds demonstrate good fluorescence properties and high singlet oxygen quantum yield, marking them as promising Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Compounds containing the thiadiazole unit have been synthesized and evaluated for their anticancer properties. A series of 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]-thiadiazole derivatives showed selective activity against leukemia cancer cell lines. Among them, a specific compound exhibited notable anticancer efficacy in a comprehensive screening, highlighting the potential of thiadiazole derivatives in cancer therapy (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).

Corrosion Inhibition

Thiadiazole derivatives have also been investigated for their role in corrosion inhibition, particularly for protecting iron surfaces. Quantum chemical parameters and molecular dynamics simulations of various thiadiazole and thiazole derivatives indicate their effective corrosion inhibition performance on iron metal. This application is important for extending the lifespan of metal structures and components in various industrial contexts (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Antimicrobial and Antifungal Applications

Research on heterocyclic compounds, including those with 1,3,4-thiadiazole rings, has shown significant antimicrobial and antifungal activities. For instance, new derivatives containing 1,2,3-thiadiazole and selenadiazole rings have been screened for their antimicrobial effectiveness against various pathogenic microbes and exhibited promising results. This suggests the potential use of such compounds as antibiotics, given their strong antimicrobial activity and low genotoxicity (Al-Smadi, Mansour, Mahasneh, Khabour, Masadeh, & Alzoubi, 2019).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide, also known as N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-chloropropanamide, has been studied for its antimicrobial and antiproliferative activities . The primary targets of this compound are bacterial (Gram positive and Gram negative) and fungal species, as well as the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation . In the case of bacterial and fungal species, it disrupts their metabolic processes, leading to their death . For the MCF7 cancer cell line, the compound inhibits cell proliferation, thereby preventing the spread of cancer .

Biochemical Pathways

It is known that the compound interferes with the metabolic processes of bacteria and fungi, and inhibits the proliferation of cancer cells

Pharmacokinetics

Similar compounds have been found to have excellent pharmacokinetic properties and high in vivo efficacy . These properties include absorption, distribution, metabolism, and excretion (ADME), all of which impact the bioavailability of the compound .

Result of Action

The result of the compound’s action is the inhibition of growth and proliferation of its targets . This leads to a decrease in the population of harmful bacteria and fungi, as well as a reduction in the spread of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and presence of other substances can affect the compound’s stability and activity . .

Propiedades

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClN3OS/c1-6(13)9(17)14-11-16-15-10(18-11)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQSLPWYHBORCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chlorophenyl)methyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2843910.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2843912.png)

![4-(3-Hexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2843917.png)

![3-[4-(Morpholine-4-carbonyl)-1-phenylpyrazol-3-yl]chromen-2-one](/img/structure/B2843920.png)

![7-[1-(2,4-Difluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2843921.png)

![cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/no-structure.png)